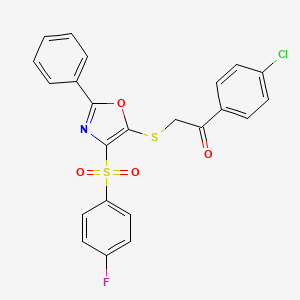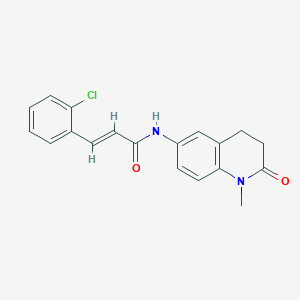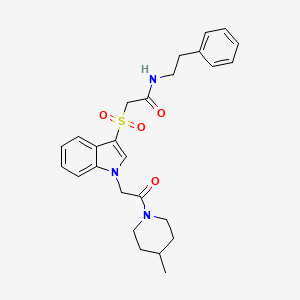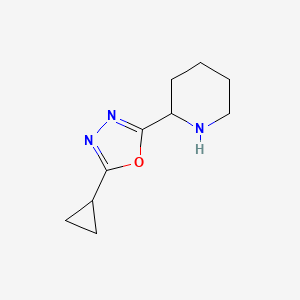
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is an intricate organic compound that integrates unique chemical groups to form a molecule with significant potential for research applications. This compound is particularly notable due to its combination of the 1,2,4-oxadiazole ring and thiophene ring attached to a cyclohexyl urea backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps starting from commercially available precursors. The process generally begins with the synthesis of the 1,2,4-oxadiazole ring, followed by the incorporation of the thiophene ring. The intermediate is then reacted with cyclohexyl isocyanate under appropriate conditions to form the final product. Optimal reaction conditions such as temperature, solvents, and catalysts can vary, and are usually fine-tuned to maximize yield and purity.
Industrial Production Methods: Large-scale production methods would likely involve batch or continuous-flow reactors, ensuring consistent product quality. The procedures would be optimized for scalability, cost-effectiveness, and environmental considerations, utilizing robust purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the oxadiazole ring can yield hydrazides.
Substitution: Electrophilic aromatic substitution reactions on the thiophene ring and nucleophilic substitutions at the oxadiazole ring are possible.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: Using halogenating agents or nucleophiles under conditions that facilitate the substitution.
Major Products: The products vary with the type of reaction but can include a wide array of derivatives such as sulfoxides, sulfones, and hydrazides.
Applications De Recherche Scientifique
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has diverse applications in research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects. Its structure suggests that it might interact with various biological targets, paving the way for drug development.
Industry: Could be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is linked to its ability to interact with molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the urea and oxadiazole groups allows for specific interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and are an active area of research.
Comparaison Avec Des Composés Similaires
1-Phenethyl-3-(1-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(2-phenylethyl)urea
Uniqueness: Compared to its analogs, 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea offers a distinct combination of structural features that may confer unique reactivity and biological activity. This uniqueness can be exploited to develop compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIJYSJCPEQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)
![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2895875.png)
![4-(Pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2895880.png)
![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)
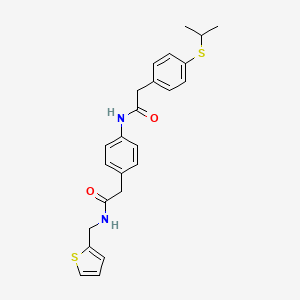
![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)
